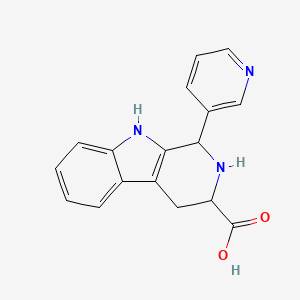

(3r,5r,7r)-N-(2-(3-chlorophenyl)-2-methoxypropyl)adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3r,5r,7r)-N-(2-(3-chlorophenyl)-2-methoxypropyl)adamantane-1-carboxamide, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the excessive activity of glutamate, a neurotransmitter that is involved in learning and memory.

Applications De Recherche Scientifique

Pharmacological Profile of Adamantane-based Compounds

Adamantane and its derivatives, including those similar in structure to the specified compound, have been extensively studied for their pharmacological potential against neurodegenerative conditions such as dementia, Alzheimer's, and Parkinson's diseases. Notably, adamantane-based compounds like amantadine and memantine are already in use for these purposes. A comparative analysis of more than 75 natural and synthetic adamantane derivatives highlighted that certain 1-fluoro- and 1-phosphonic acid adamantane derivatives exhibit pharmacological potentials surpassing those of amantadine and memantine. These findings underscore the promising avenues for future research in biochemistry, pharmacology, medicinal chemistry, physiology, neurology, and the pharmaceutical industry aimed at developing new treatments for neurodegenerative diseases (Dembitsky, Gloriozova, & Poroikov, 2020).

Applications in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), structurally related to adamantane derivatives, play a significant role in supramolecular chemistry due to their self-assembly into nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. Their versatile nature has paved the way for applications ranging from nanotechnology and polymer processing to biomedical applications. The adaptability of BTAs as a multipurpose building block holds promise for future innovations in various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Mécanisme D'action

Target of Action

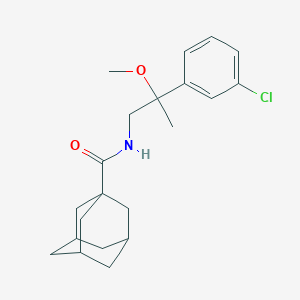

The primary target of N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide, also known as Opaganib, is sphingosine kinase-2 (SK2) . SK2 is an enzyme that plays a crucial role in the synthesis of sphingosine 1-phosphate (S1P), a signaling molecule involved in various biological processes such as cell proliferation, migration, immune cell trafficking, and angiogenesis .

Mode of Action

Opaganib selectively inhibits SK2 . This inhibition blocks the synthesis of S1P and its activities, which includes regulation of fundamental biological processes such as cell proliferation, migration, immune cell trafficking, angiogenesis, immune-modulation, and suppression of innate immune responses from T-cells . This drug has dual anti-inflammatory and antiviral activity targeting a host cell component and is unaffected by viral mutation, contributing to minimization of the likelihood of resistance .

Biochemical Pathways

The inhibition of SK2 by Opaganib leads to a decrease in the levels of S1P. S1P is involved in various biochemical pathways, including those related to cell proliferation, migration, immune cell trafficking, angiogenesis, and immune-modulation . By inhibiting the production of S1P, Opaganib can potentially affect these pathways and their downstream effects.

Pharmacokinetics

It is known that opaganib is orally administered , suggesting that it is likely absorbed in the gastrointestinal tract

Result of Action

The inhibition of SK2 and the subsequent decrease in S1P levels by Opaganib can lead to various molecular and cellular effects. These include a reduction in cell proliferation and migration, altered immune cell trafficking, decreased angiogenesis, and modulation of immune responses . These effects could potentially contribute to the compound’s anticancer, anti-inflammatory, and antiviral activities .

Propriétés

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28ClNO2/c1-20(25-2,17-4-3-5-18(22)9-17)13-23-19(24)21-10-14-6-15(11-21)8-16(7-14)12-21/h3-5,9,14-16H,6-8,10-13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRWUQIWKPIPQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(C4=CC(=CC=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2469693.png)

![5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2469695.png)

![7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2469696.png)

![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469697.png)

![1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine](/img/structure/B2469700.png)

![5-[(2-Methylpropan-2-yl)oxy]-1-oxaspiro[2.3]hexane](/img/structure/B2469707.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide](/img/structure/B2469709.png)

![N-(2,6-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2469710.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2469711.png)